molecular formula C10H8N2O6S B085687 Pyrazolone T CAS No. 118-47-8

Pyrazolone T

Cat. No. B085687
CAS RN: 118-47-8
M. Wt: 284.25 g/mol
InChI Key: TYCNXOAPQGVAQU-UHFFFAOYSA-N
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Description

Pyrazolone derivatives, including Pyrazolone T, are important heterocycles featured in many chemical and pharmacological studies. They have diverse applications in pharmaceutical chemistry, coordination chemistry, and functional materials due to their multiple active sites and structural diversity. These compounds are used widely in the synthesis of various chiral pyrazoles and pyrazolones, showcasing their utility in asymmetric diverse derivatizations (Liu, Bao, & Wang, 2018).

Synthesis Analysis

Pyrazolone T and its derivatives can be synthesized using different strategies, including bifunctional catalysis leading to spirocyclohexene pyrazolones with excellent stereoselectivities and yields. These synthetic approaches allow for the creation of pyrazolone-related spirocyclic scaffolds, indicating the versatility and synthetic utility of pyrazolone derivatives (Liu, Zhao, Zhang, & Xu, 2017).

Molecular Structure Analysis

The molecular structure of Pyrazolone T derivatives includes multiple reactive sites, which contribute to their wide range of chemical reactivities and applications. Structural analyses are conducted through various methods, such as NMR and X-ray crystallography, to elucidate the specific orientations and configurations of these compounds (Sayed, Azab, Anwer, Raouf, & Negm, 2018).

Chemical Reactions and Properties

Pyrazolone T compounds engage in diverse chemical reactions, including cycloadditions and annulations, facilitated by their active sites. These reactions lead to the formation of complex structures with high regio- and chemoselectivity, highlighting their chemical versatility and potential for creating novel compounds (Xu, Shen, Zhang, & Fan, 2020).

Physical Properties Analysis

The physical properties of Pyrazolone T derivatives, such as melting points, solubility, and crystal structures, are crucial for their application in different fields. These properties are influenced by the molecular structure and substituents present in the pyrazolone derivatives. Understanding these physical attributes is essential for the proper handling and application of these compounds in various scientific and industrial contexts (Chowhan, Borah, & Dwivedi, 2021).

Chemical Properties Analysis

The chemical properties of Pyrazolone T, such as reactivity patterns, stability, and tautomerism, are integral for their use in synthetic chemistry and material science. These compounds exhibit a range of chemical behaviors, including reactions with electrophiles and nucleophiles, which can be tailored by modifying the pyrazolone scaffold. The chemical properties are essential for designing pyrazolone derivatives with desired biological or material properties (Orabi, Orabi, Mahross, & Abdel-Hakim, 2017).

Scientific Research Applications

  • Analgesic Action : Pyrazolone derivatives like dipyrone, propyphenazone, and antipyrine target the TRPA1 channel, contributing to their analgesic effects (Nassini et al., 2015).

  • Treatment of Trypanosoma Cruzi : Novel Pyrazolone phosphodiesterase inhibitors show efficacy in mouse models of Trypanosoma cruzi, suggesting potential as therapeutic alternatives for Chagas disease (de Araújo et al., 2020).

  • Induction of Cytochromes P450 : Metamizole, a pyrazolone drug, induces cytochromes P450 2B6 and 3A4 in human hepatocytes, indicating its potential drug-interaction implications (Saussele et al., 2007).

  • Catalysis and Biological Applications : Pyrazolone-based ligands are used in catalysis, sensors, functional materials, and as pigments for dyes, with some metal complexes exhibiting properties like catalytic activity and antimicrobial activity (Marchetti et al., 2019).

  • Medicinal Chemistry Applications : Pyrazolone is critical in medicinal chemistry, with derivatives showing antimicrobial, antitumor, CNS effects, anti-inflammatory activities, and more (Zhao et al., 2019).

  • Pharmacological Significance : Pyrazolone derivatives exhibit diverse biological and pharmacological properties, including anticancer, analgesic, anti-inflammatory, antimicrobial, and antioxidant activities (Asif, 2021).

  • Anti-Inflammatory Activity : Some pyrazolone derivatives show significant anti-inflammatory activity, highlighting their potential in treating arthritis and other musculoskeletal disorders (Marvaniya, 2017).

  • Antioxidant Activity : Computational studies on pyrazole and pyrazolone derivatives indicate their antioxidant activity, important for understanding their biological roles at the molecular level (Orabi et al., 2017).

  • Degradation and Toxicity in Water Treatment : Studies on pyrazolone pharmaceuticals like isopropylphenazone and aminopyrine show that their degradation behaviors and genetic toxicity variations during water treatment processes like chlorine dioxide disinfection are significant (Jia et al., 2018).

  • Antibacterial Properties : Pyrazolone compounds have been found to be active against Staphylococcus aureus, including drug-resistant strains, suggesting their potential as antibiotics (Sweeney et al., 2017).

Future Directions

Recent advances in the applications of pyrazolone derivatives in enantioselective synthesis have been reported . Since the last review in 2018, a large number of new achievements have emerged in this area, requiring a timely update . This suggests that there is ongoing interest and potential for future research in this field.

properties

IUPAC Name

5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O6S/c13-9-5-8(10(14)15)11-12(9)6-1-3-7(4-2-6)19(16,17)18/h1-4H,5H2,(H,14,15)(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCNXOAPQGVAQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1=O)C2=CC=C(C=C2)S(=O)(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5041273
Record name Pyrazolone T
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Molecular Weight

284.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazolone T

CAS RN

118-47-8
Record name 1-(4′-Sulfophenyl)-3-carboxy-5-pyrazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Pyrazolone T
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Record name Pyrazolone T
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Record name Pyrazolone T
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Record name 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-
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Record name Pyrazolone T
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Record name 5-oxo-1-(4-sulphophenyl)-2-pyrazoline-3-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
SJ Bell, EP Mazzola, MJ Dinovi… - Journal of …, 1991 - Wiley Online Library
Pyrazolone T and three derivatives have been characterized by 13 C and, in part, 15 N nmr at several pH values. The 13 C chemical shifts have been assigned at, or near, the …
Number of citations: 10 onlinelibrary.wiley.com
DP Wittmer, NO Nuessle, WG Haney - Analytical chemistry, 1975 - ACS Publications
… -l-(4sulfophenyl)-5-pyrazolone (Pyrazolone T). Quantities of uncombined intermediates in the dye … of sulfanilic acidand Pyrazolone T measured relative to 3-m-chlorobenzoic acid, and …
Number of citations: 204 pubs.acs.org
KT Chung, GE Fulk, AW Andrews - Applied and Environmental …, 1981 - Am Soc Microbiol
… Pyrazolone T, 4aminopyrazolone, and 3-aminopyrene are structurally similar to a metabolite of tartrazine, psulfo-phenyl-3-carboxy-4-aminopyrazolone. pSulfo-phenyl-3-carboxy-4-…
Number of citations: 288 journals.asm.org
MJ Prival, MD Peiperl, SJ Bell - Food and chemical toxicology, 1993 - Elsevier
… Reduction was followed by extraction, diazotization and coupling with pyrazolone T, and the total benzidine present was quantitated as benzidine-pyrazolone T disazo dye (BZPT) by …
Number of citations: 19 www.sciencedirect.com
RJ Calvey, AL Goldberg… - Journal of the Association …, 1981 - academic.oup.com
… With this method, 3 intermediates (sulfanilic acid, pyrazolone-T, and phenylhydrazinep-sulfonic acid) and 2 side reaction products (ethyl ester of pyrazolone-T and 4,4'-(diazoamino)…
Number of citations: 9 academic.oup.com
M Singh - Journal of the Association of Official Analytical …, 1977 - academic.oup.com
… Samples of Orange B containing 0.1—0.3% naphthionic acid, 0.05—0.2 % phenylhydrazine-p-sulf onic acid, 0.2—0.8% pyrazolone-T and ethyl ester of pyrazolone-T, 0.2-1.0% 3-[(4-…
Number of citations: 9 academic.oup.com
VM Davis, JE Bailey Jr - Journal of Chromatography A, 1993 - Elsevier
… The benzidine-pyrazolone-T coupling product (BZPYT) used as the reference standard (Fig. … The coupling agents, pyrazolone-T and pyrazolone-T acid, were purified by recrystallization …
Number of citations: 23 www.sciencedirect.com
JE Bailey Jr, CJ Bailey - Talanta, 1985 - Elsevier
… (d) Pyrazolone-T was used as the coupling agent to confirm the presence of 4-… The pyrazolone-T coupling solution was prepared by dissolving 0.5 g of purified pyrazolone-T …
Number of citations: 30 www.sciencedirect.com
N Richfield-Fratz, JE Bailey Jr, CJ Bailey - Journal of Chromatography A, 1985 - Elsevier
… (3) A 0.5-g portion of recrystallized pyrazolone-T hydrochloride plus a lg portion of anhydrous sodium carbonate was dissolved in 100 ml of water. HPLC dissolving solution. A 1.5-g …
Number of citations: 40 www.sciencedirect.com
K Kirchmayr, H Malissa Jr… - Journal of the …, 1988 - academic.oup.com
… -p-sulfonic acid, pyrazolone-T, methyl and ethyl esters of pyrazolone-T, and 4,4'-(… , 0.2%), phenylhydrazine-p-sulfonic acid (PHSA), pyrazolone-T (PyT, 0.2%), methyl and ethyl esters of …
Number of citations: 3 academic.oup.com

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